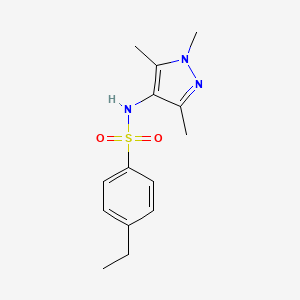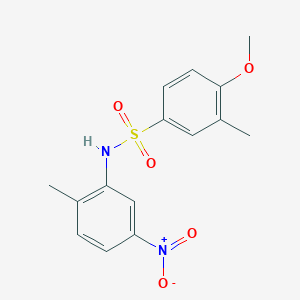
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide, also known as ANFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANFA is a member of the acrylamide family, which is widely used in the production of polymers, plastics, and other industrial products. However, ANFA has unique properties that make it a promising candidate for scientific research, particularly in the field of medicine.
作用机制
The mechanism of action of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has also been shown to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is also relatively stable and can be stored for long periods of time without degrading. However, N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide also has some toxicity concerns, particularly at high doses, which must be taken into account when conducting experiments.
未来方向
There are many potential future directions for research on N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide. One area of research is in the development of new anti-cancer drugs based on N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide. Another area of research is in the development of new treatments for inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide and to determine its potential toxicity in vivo. Overall, N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide compound. The synthesis of N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
科学研究应用
N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This makes N-(4-anilinophenyl)-3-(4-fluorophenyl)acrylamide a promising candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
(E)-N-(4-anilinophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-17-9-6-16(7-10-17)8-15-21(25)24-20-13-11-19(12-14-20)23-18-4-2-1-3-5-18/h1-15,23H,(H,24,25)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDXLXMKKBVQM-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[4-(phenylamino)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)

![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)
